molecular formula C12H14O3 B186716 Ethyl 3-(3-oxopropyl)benzoate CAS No. 114837-81-9

Ethyl 3-(3-oxopropyl)benzoate

Cat. No. B186716
M. Wt: 206.24 g/mol
InChI Key: WDQKDAROHNRPOX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3 . It is a light yellow oil .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-oxopropyl)benzoate consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 .

Scientific Research Applications

  • Alkaline Hydrolysis of Substituted Methyl Benzoates : Research by Bowden and Byrne (1996) investigated the mechanisms of the alkaline hydrolysis of methyl benzoates, including Ethyl 3-(3-oxopropyl)benzoate. This study contributes to the understanding of the reactions of carbonyl compounds in basic solutions, which is fundamental in organic chemistry (Bowden & Byrne, 1996).

  • Synthesis and Antiplatelet Activity of Derivatives : Chen et al. (2008) explored the synthesis of Ethyl 3-(3-oxopropyl)benzoate derivatives and their antiplatelet activity. This research is significant in developing new antiplatelet drug candidates, particularly for conditions like thrombosis (Chen et al., 2008).

  • Crystal Structure Determination : Manolov, Morgenstern, and Hegetschweiler (2012) conducted a study on the crystal structure of a derivative of Ethyl 3-(3-oxopropyl)benzoate, contributing to the field of X-ray crystallography and the understanding of molecular structures (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Synthesis of Potential Metabolites : Sunthankar et al. (1993) focused on synthesizing potential metabolites of Ethyl 3-(3-oxopropyl)benzoate. This work is crucial for understanding the metabolic pathways and potential biological effects of this compound (Sunthankar et al., 1993).

  • Development of Novel Anti-Juvenile Hormone Agents : Kuwano et al. (2008) investigated the conversion of Ethyl 3-(3-oxopropyl)benzoate to derivatives with anti-juvenile hormone activity. This research has implications in pest control and the study of insect development (Kuwano et al., 2008).

  • Antibacterial and Antifungal Activities : Desai, Shihora, and Moradia (2007) synthesized derivatives of Ethyl 3-(3-oxopropyl)benzoate and tested their antimicrobial activities. This contributes to the search for new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).

  • Tautomerism and Polymerization Studies : Masuda, Tanaka, and Ota (1986) explored the tautomerism and polymerization of a related compound, Ethyl 3-oxo-pentenoate. This research is significant in the field of polymer science and the understanding of chemical equilibria (Masuda, Tanaka, & Ota, 1986).

  • Synthesis of Inhibitors Against Corrosion : Arrousse et al. (2021) conducted a theoretical study on the synthesis of Ethyl 3-(3-oxopropyl)benzoate derivatives for use as inhibitors against the corrosion of mild steel in acidic media. This research has practical applications in materials science and corrosion prevention (Arrousse et al., 2021).

properties

IUPAC Name

ethyl 3-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKDAROHNRPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437499
Record name Ethyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-oxopropyl)benzoate

CAS RN

114837-81-9
Record name Ethyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, M Tang, S Han, L Ackermann… - The Journal of Organic …, 2017 - ACS Publications
Rhodium(III)-catalyzed C–H bond functionalization for the synthesis of β-aryl aldehydes and ketones from (hetero)aryl oximes, pyri(mi)dine, as well as pyrazoles and α,β-unsaturated …
Number of citations: 57 pubs.acs.org

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